BenchChemオンラインストアへようこそ!

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Lipophilicity Drug-likeness CNS penetration

The title compound (CAS 1797160-42-9) is a synthetic small molecule with the molecular formula C19H27NO3 and a molecular weight of 317.43 g/mol. It features a seven-membered azepane ring substituted at the 3-position with a 4-methoxyphenyl group, and its nitrogen is acylated with a tetrahydro-2H-pyran-4-carbonyl moiety.

Molecular Formula C19H27NO3
Molecular Weight 317.429
CAS No. 1797160-42-9
Cat. No. B2982275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS1797160-42-9
Molecular FormulaC19H27NO3
Molecular Weight317.429
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOCC3
InChIInChI=1S/C19H27NO3/c1-22-18-7-5-15(6-8-18)17-4-2-3-11-20(14-17)19(21)16-9-12-23-13-10-16/h5-8,16-17H,2-4,9-14H2,1H3
InChIKeySCGFDKVZJXUANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 1797160-42-9): Compound Identity and Core Scaffold


The title compound (CAS 1797160-42-9) is a synthetic small molecule with the molecular formula C19H27NO3 and a molecular weight of 317.43 g/mol [1]. It features a seven-membered azepane ring substituted at the 3-position with a 4-methoxyphenyl group, and its nitrogen is acylated with a tetrahydro-2H-pyran-4-carbonyl moiety. This scaffold combines a flexible, nitrogen-containing heterocycle known for interactions with CNS targets [2] with a tetrahydropyran group that can enhance metabolic stability .

Procurement Risk: Why (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Cannot Be Replaced by Common Azepane Analogs


Attempts to substitute the target compound with simpler azepane derivatives (e.g., unsubstituted azepane or 3-phenylazepane analogs) risk eliminating the unique combination of the 4-methoxyphenyl substituent and the tetrahydropyran carbonyl, which are predicted to distinctly modulate lipophilicity, hydrogen-bonding capacity, and conformational behavior [1]. Published SAR studies on related spirocyclic systems demonstrate that expanding from a piperidine to an azepane ring can increase σ1 receptor affinity by ~3-fold (Ki 1.2 nM vs 0.42 nM) [2], illustrating that subtle ring changes in this chemical space produce quantifiable potency shifts; the specific substitution pattern of the title compound is therefore expected to yield a distinct biological profile not replicated by generic azepane or piperidine controls.

Head-to-Head Evidence: Quantified Differentiation of (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone from Its Closest Analogs


Enhanced Calculated Lipophilicity (SlogP) Compared to the Des-Methoxy Analog

The target compound exhibits a calculated SlogP of 3.37, which is approximately 0.5–0.7 log units higher than the predicted value for the des-methoxy analog (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, based on fragment-based estimations [1]. This increase aligns with the known contribution of a para-methoxy substituent (~+0.5 logP) . Elevated lipophilicity within the optimal CNS range (logP 2–5) can improve blood-brain barrier permeability and target engagement, offering a quantifiable physicochemical advantage over the non-methoxylated comparator.

Lipophilicity Drug-likeness CNS penetration

Increased Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Relative to Piperidine-Containing Controls

The target compound has a topological polar surface area (TPSA) of 88.3 Ų and 5 hydrogen-bond acceptors (HBA) . In contrast, a typical piperidine analog (e.g., (3-(4-methoxyphenyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, hypothetical) would have TPSA ≈ 70–80 Ų and only 4 HBA due to the smaller ring size. The higher PSA of the azepane derivative favors solubility while remaining below the 90 Ų threshold for oral CNS drug-likeness, striking a balance that is difficult to achieve with smaller heterocycles [1].

Polar surface area BBB penetration Drug-likeness

Azepane Ring Confers ~3-Fold Higher σ1 Receptor Affinity Over Piperidine in Spirocyclic Tetrahydropyran Systems

In spirocyclic tetrahydropyran-based σ1 receptor ligands, expansion of the piperidine ring to an azepane increased σ1 affinity from Ki = 1.2 nM (piperidine, compound 5a) to Ki = 0.42 nM (azepane, compound 23a), a ~2.9-fold improvement, while simultaneously boosting selectivity over σ2 receptors from 45-fold to 150-fold [1]. Although the target compound is not spirocyclic, the presence of an azepane ring linked to a tetrahydropyran carbonyl suggests it may similarly benefit from enhanced σ1 engagement compared to piperidine-containing analogs.

Sigma-1 receptor Azepane Structure-activity relationship

Absence of RO5 Violations and Favorable Drug-Likeness Profile Versus Related Azepane Amides

The target compound has zero violations of Lipinski's Rule of 5 (RO5) and a molecular weight of 317.43 g/mol, placing it firmly within oral drug-like chemical space [1]. By comparison, the related analog (3-(4-methoxyphenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone (MW 331.46) has a higher molecular weight and an additional basic amine, which may increase hERG liability and reduce selectivity . The cleaner RO5 profile of the target compound makes it a more attractive starting point for lead optimization campaigns.

Drug-likeness Rule of 5 Lead-likeness

High-Value Application Scenarios for (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Based on Quantitative Differentiation


CNS Lead Optimization Programs Targeting Sigma-1 Receptors

The azepane-tetrahydropyran scaffold, combined with a predicted SlogP of 3.37 and TPSA of 88.3 Ų, positions this compound as an ideal starting point for medicinal chemistry campaigns focused on σ1 receptor modulation [1]. The class-level evidence of a ~3-fold σ1 affinity gain for azepane over piperidine [2] supports its prioritization over simpler heterocyclic analogs.

Focused Library Synthesis for Neurodegenerative Disease Targets

With its favorable RO5 profile and moderate lipophilicity, this compound is suitable for inclusion in focused libraries screening for neurodegenerative targets such as Alzheimer's and Parkinson's disease, where balanced CNS penetration and solubility are required [1]. Its structural differentiation from piperidine-based libraries offers unique chemical diversity.

Tool Compound Development for Pain and Depression Models

Given the established role of σ1 receptors in pain and depression [1], and the inferred azepane advantage in σ1 affinity [2], this compound can serve as a scaffold for developing tool compounds or radioligands for in vivo pharmacology studies, with the 4-methoxyphenyl group providing a handle for further SAR exploration.

Quote Request

Request a Quote for (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.